

# AXT-914 Clinical Trial Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive analysis of the clinical trial results for **AXT-914**, an investigational oral calcilytic agent. It is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison with an active comparator and placebo, alongside experimental protocols and identified limitations.

### **Overview of AXT-914**

**AXT-914** is a quinazolin-2-one derivative that functions as an antagonist of the calcium-sensing receptor (CaSR) in the parathyroid gland.[1] This antagonism is designed to induce a sharp, transient release of parathyroid hormone (PTH), mimicking the anabolic effects of subcutaneously administered PTH therapies like teriparatide (Forteo) for the treatment of osteoporosis.[1] Early clinical studies aimed to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and tolerability of orally administered **AXT-914**.[1]

## **Comparative Clinical Trial Results**

Two primary early-phase clinical studies were conducted on **AXT-914**: a single and multiple ascending dose study in healthy volunteers, and a 4-week, randomized, double-blind, active-and placebo-controlled study in healthy postmenopausal women.[1] The latter study is the focus of this comparison, with teriparatide as the active comparator.



| Parameter              | AXT-914 (45<br>mg)                                     | AXT-914 (60<br>mg)                                     | Teriparatide (20<br>μg)                                      | Placebo                                      |
|------------------------|--------------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------|
| PTH Release            | Induced desired transient PTH-release profiles. [1]    | Induced desired transient PTH-release profiles.        | Known bone-<br>anabolic PK<br>profile.[1]                    | No significant change.                       |
| Bone Biomarkers        | No expected changes in circulating bone biomarkers.[1] | No expected changes in circulating bone biomarkers.[1] | Expected changes in circulating bone biomarkers observed.[1] | No significant<br>change.[1]                 |
| Total Serum<br>Calcium | 8.0% increase from baseline.[1]                        | 10.7% increase from baseline.[1]                       | 1.3% increase from baseline.[1]                              | 1.0% increase<br>from baseline.[1]           |
| Tolerability           | Well-tolerated at all doses.[1]                        | Well-tolerated at all doses.[1]                        | Not detailed in the provided search results.                 | Not detailed in the provided search results. |

# **Experimental Protocols**

The pivotal comparative study was a randomized, double-blind, active- and placebo-controlled, 4-week repeat-dose parallel group study involving healthy postmenopausal women.[1]

#### Study Design:

- Participants: Healthy postmenopausal women.
- Treatment Arms:
  - o AXT-914 (45 mg, oral, once daily)
  - o AXT-914 (60 mg, oral, once daily)
  - Placebo (oral, once daily)
  - Teriparatide (Forteo®, 20 μg, subcutaneous, once daily)



- Duration: 4 weeks.
- Blinding: Double-blind for AXT-914 and placebo arms.
- Control: Both active (teriparatide) and placebo controls were used.
- Primary Endpoints: Changes in circulating bone biomarkers.
- Secondary Endpoints: PTH release profiles, serum calcium levels, and overall tolerability.

#### **Limitations and Trial Termination**

The clinical development of **AXT-914** was halted due to a critical divergence between its pharmacodynamic effect on PTH release and its ultimate impact on bone metabolism and calcium homeostasis.

- Lack of Anabolic Effect: Despite successfully inducing transient PTH release, AXT-914 failed
  to translate this into the desired anabolic response, as evidenced by the lack of change in
  bone formation biomarkers.[1] This contrasts with teriparatide, which did produce the
  expected biomarker changes.[1]
- Dose-Limiting Hypercalcemia: A significant and dose-dependent increase in total serum
  calcium levels was observed in the AXT-914 treatment groups.[1] This persistent
  hypercalcemia was a dose-limiting factor and a primary reason for the trial's termination
  following a planned interim analysis.[1]

## **Visualized Pathways and Workflows**



Click to download full resolution via product page



Caption: Mechanism of action for AXT-914.



Click to download full resolution via product page

Caption: Workflow of the AXT-914 comparative clinical trial.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AXT-914 Clinical Trial Analysis: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819877#axt-914-clinical-trial-results-and-limitations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com